2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound recognized for its potential applications in medicinal chemistry and organic synthesis. It is classified under benzoic acid derivatives, featuring a sulfonyl group and a piperidine moiety. The compound has the molecular formula and a molecular weight of 283.34 g/mol, which indicates its relatively moderate size and complexity.
This compound is categorized as a sulfonamide due to the presence of the sulfonyl functional group. It is often utilized in the synthesis of various pharmaceuticals and chemical intermediates, highlighting its significance in both academic research and industrial applications. The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.
The synthesis of 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with 2-methylpiperidine. This reaction is often conducted in the presence of triethylamine as a base and dichloromethane as a solvent, under an inert atmosphere to prevent unwanted side reactions.
The molecular structure of 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can be depicted as follows:
2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid participates in several types of chemical reactions:
Common reagents used in reactions involving this compound include triethylamine for basic conditions and dichloromethane as a solvent. Hydrochloric acid may be employed for washing purposes post-reaction to remove excess reagents.
The mechanism of action for 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is primarily related to its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in forming hydrogen bonds or ionic interactions with these targets, potentially influencing enzyme activity or receptor binding affinity.
The exact pathways may vary based on
The emergence of 2-methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid represents a strategic evolution in bioactive molecule design, originating from early investigations into sulfamylbenzoic acids as privileged pharmacophores. Pioneering work in the late 20th century established that ortho-substituted benzoic acids bearing sulfamyl groups exhibited modulatory effects on biological targets involved in metabolic and inflammatory pathways. Notably, U.S. Patent 4,377,521 highlighted 5-sulfamylbenzoic acid derivatives with piperidine or substituted piperidine sulfonamide moieties as exhibiting hypocholesterolemic activity, laying foundational structure-activity principles for this chemical class [7]. The specific incorporation of a 2-methylpiperidinyl sulfonamide group marked a significant advancement, as the methyl substituent enhanced steric and electronic interactions with target proteins compared to unsubstituted piperidine analogues.
This compound’s development coincided with broader medicinal chemistry efforts to optimize sulfonamide-based therapeutics. Its structural framework combines three pharmaceutically relevant elements: a benzoic acid headgroup capable of ionic or hydrogen bonding, a sulfonamide linker serving as a hydrogen bond acceptor/donor, and a 2-methylpiperidine moiety providing three-dimensional complexity and basicity. The methyl group at the 2-position of the piperidine ring introduces conformational restraint, potentially enhancing target selectivity. Commercial availability of related compounds like 2-bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 37088-32-7) further enabled structure-activity explorations during the 2000s [4]. These efforts positioned 2-methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid as a versatile intermediate for neurodegenerative and pain-related drug discovery programs, particularly those targeting ion channel regulation.
Table 1: Structural Evolution of Sulfamylbenzoic Acid Derivatives
Compound Class | Representative Structure | Key Pharmacological Advancement |
---|---|---|
Early 5-Sulfamylbenzoic Acids | 5-(Piperidin-1-ylsulfonyl)benzoic acid | Hypocholesterolemic activity [7] |
Ortho-Substituted Analogues | 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | Enhanced target selectivity via steric hindrance [4] |
Target-Optimized Derivatives | 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | TRP channel modulation & blood-brain barrier penetration |
The capacity of 2-methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid to modulate transient receptor potential (TRP) channels derives from its strategic structural similarities to established channel regulators. Key analogues sharing its sulfonamide-piperidine pharmacophore demonstrate the critical importance of:
Table 2: Structural Analogues and Their TRP Channel Modulation Profiles
Structural Feature | Compound Example | Impact on TRP Modulation |
---|---|---|
Benzoic Acid Substitution Pattern | 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | Reduced CNS penetration due to increased polarity |
Sulfonamide Heterocycle | 2-Methyl-5-(morpholinosulfonyl)benzoic acid | Altered selectivity profile versus piperidine-based analogues |
Ortho-Substituent Optimization | 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | Optimal blood-brain barrier penetration for CNS targets |
Ring-Constrained Analogues | 2-[4-Chloro-2-[2-[2-methyl-5-(2-methylpiperidin-1-yl)sulfonylphenyl]ethynyl]phenoxy]acetic acid | Extended π-system enhances TRPV1 affinity but reduces solubility [6] |
Structure-activity relationship studies reveal that minor modifications trigger significant functional consequences:
Synthetic accessibility has facilitated extensive analogue exploration: Commercial availability of precursors like 2-bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid enables palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 2-position [4]. Meanwhile, nucleophilic displacement of 5-chlorosulfonyl benzoic acid derivatives with 2-methylpiperidine remains the most efficient route to the core scaffold, typically yielding >85% purity before crystallization [7] [9]. These synthetic pathways support rapid diversification for ongoing structure-activity relationship studies focused on improving TRP subtype selectivity and metabolic stability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: